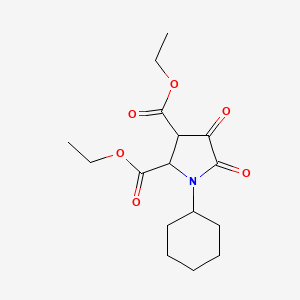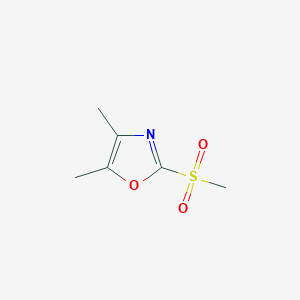
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester: is a chemical compound with the molecular formula C14H21NO6. It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two ester groups at positions 4 and 5, a cyclohexyl group at position 1, and two keto groups at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with diethyl oxalate to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is typically carried out in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and can include various esters, amides, or ethers.
Scientific Research Applications
Chemistry: In organic synthesis, 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester serves as a versatile intermediate for the preparation of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological targets. Research is ongoing to explore its efficacy in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism by which 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester exerts its effects involves its interaction with specific molecular targets. The compound’s keto groups and ester functionalities allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
4,5-Dicarbethoxy-2,3-dioxopyrrolidine: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-2,3-dioxopyrrolidine: Lacks the ester groups, which may influence its solubility and chemical properties.
Uniqueness: 2,3-Pyrrolidinedicarboxylicacid, 1-cyclohexyl-4,5-dioxo-, 2,3-diethyl ester is unique due to the combination of its ester groups, keto groups, and cyclohexyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
7399-17-9 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
diethyl 1-cyclohexyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-3-22-15(20)11-12(16(21)23-4-2)17(14(19)13(11)18)10-8-6-5-7-9-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
PCMLOOHWYZXIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)C2CCCCC2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methylamine](/img/structure/B8704083.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl ester](/img/structure/B8704087.png)
![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)


![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)


![{2-Amino-4-[(tert-butoxy)carbonyl]phenyl}boronic acid](/img/structure/B8704146.png)


